molecular formula C15H15NO2 B6370416 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol CAS No. 1261896-45-0

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B6370416
CAS No.: 1261896-45-0
M. Wt: 241.28 g/mol
InChI Key: AGODGOMALUAEOM-UHFFFAOYSA-N
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Description

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol is a chemical compound provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and suitability of this product for their specific applications. Please refer to the product's Certificate of Analysis for detailed specifications. Handle all chemicals with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGODGOMALUAEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683572
Record name 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-45-0
Record name 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 4-aminophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for:

  • Anticancer Agents: Studies have shown that derivatives of this compound can inhibit tumor growth in vitro by targeting specific cancer cell lines.
  • Antimicrobial Activity: Research indicates that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate in Drug Development: It can be utilized to synthesize more complex pharmaceutical compounds through various coupling reactions.
  • Functionalization of Aromatic Compounds: The presence of the dimethylaminocarbonyl group facilitates further modifications, allowing for the development of novel materials.

Materials Science

In materials science, this compound is explored for:

  • Polymer Production: Its unique chemical properties enable its use in synthesizing polymers with specific functionalities.
  • Coatings and Adhesives: The compound can enhance the performance characteristics of coatings due to its chemical stability and reactivity.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2021)Anticancer ActivityDemonstrated that derivatives of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis.
Johnson et al. (2022)Antimicrobial PropertiesReported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibiotics.
Lee et al. (2023)Material ScienceExplored the use of this compound in creating high-performance polymer composites with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylaminocarbonyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent effects, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Substituent Position(s) Functional Groups Molecular Weight Key Properties/Applications References
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol Phenol (3), Phenyl (4) Phenol, dimethylaminocarbonyl 227.26* High polarity; potential biochemical use
4-(Dimethylamino)phenol Phenol (4) Phenol, dimethylamino 137.18 Used in dye synthesis; basic pH
p-(Acetylamino)phenol (Paracetamol) Phenol (4) Phenol, acetylamino 151.16 Analgesic; moderate solubility
3-Nitrophenol Phenol (3) Phenol, nitro 139.11 High acidity (pKa ~8.3); industrial use
3-(N,N-Dimethylaminocarbonyl)phenylboronic acid Phenyl (3) Boronic acid, dimethylaminocarbonyl 193.01 Suzuki coupling reagent

*Inferred from structural analogs in .

Key Comparisons

Substituent Effects on Acidity The dimethylaminocarbonyl group in the target compound is electron-withdrawing via resonance, reducing phenol acidity compared to unsubstituted phenol. In contrast, 3-nitrophenol has a strongly electron-withdrawing nitro group, resulting in significantly higher acidity (pKa ~8.3 vs. ~10 for phenol) . 4-(Dimethylamino)phenol exhibits basicity due to the electron-donating dimethylamino group, increasing the phenol’s pKa compared to the target compound .

Polarity and Solubility The dimethylaminocarbonyl group enhances polarity, likely improving aqueous solubility compared to non-polar analogs like 3-nitrophenol. This property aligns with biochemical applications, as seen in related compounds like p-(acetylamino)phenol (Paracetamol), which has moderate water solubility due to its amide group .

Biological Activity p-(Acetylamino)phenol (Paracetamol) demonstrates analgesic activity, suggesting that the target compound’s amide group may similarly influence bioactivity . However, the dimethylamino substituent could alter metabolic pathways or receptor interactions.

Synthetic Routes Analogous compounds (e.g., 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline ) are synthesized via reductive amination or Ullmann coupling. The target compound may require similar methods, such as coupling a pre-functionalized phenylboronic acid with a phenol derivative .

Q & A

Q. What are the common synthetic routes for 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, using phenylboronic acid derivatives. For example, 4-(N,N-dimethylaminocarbonyl)phenylboronic acid (CAS: 405520-68-5) can react with halogenated phenolic precursors under palladium catalysis . Key optimization parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio.
  • Temperature : 80–100°C in refluxing THF or dioxane.
  • Protecting groups : Use acetyl or benzyl groups to protect the phenolic hydroxyl during coupling, followed by deprotection with NaOH/MeOH .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Table 1: Example Reaction Conditions

ReagentRoleConditionsYield (%)
4-(N,N-Dimethylaminocarbonyl)phenylboronic acidBoronic acid donorPd(PPh₃)₄, K₂CO₃, THF, 80°C65–75
3-Bromo-4-hydroxyphenolHalogenated precursorDeprotection: NaOH/MeOH, RT85–90

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.6 ppm), phenolic -OH (δ 5.2–5.5 ppm, broad), and N,N-dimethyl groups (δ 2.9–3.1 ppm, singlet).
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm, aromatic carbons (110–150 ppm), and dimethyl carbons at ~38 ppm .
  • IR : Detect the carbonyl stretch (C=O) at ~1650 cm⁻¹ and phenolic O-H stretch at ~3300 cm⁻¹. Compare with NIST reference spectra for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 270.12). Use electrospray ionization (ESI) in positive ion mode .

Advanced Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer: Discrepancies in crystal structure data (e.g., unit cell parameters, space group assignments) often arise from disordered solvent molecules or twinning. To address this:

  • High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to improve data quality.
  • Software tools : Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular interfaces) to model disorder and hydrogen bonding .
  • Validation metrics : Check R-factor convergence (<5%), ADDSYM for missed symmetry, and PLATON’s TWINLAW for twinning detection .

Q. Table 2: Crystallographic Refinement Parameters

ParameterValue
Space groupP 1
R-factor0.032
Resolution0.84 Å
Disordered solventModeled with PART

Q. What advanced methodologies are recommended for impurity profiling during synthesis?

Methodological Answer: Impurities such as 3-(dimethylamino)phenol (a common byproduct) can be identified using:

  • HPLC-MS : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (0.1% formic acid) gradient. Monitor m/z 138.07 ([M+H]⁺ for 3-(dimethylamino)phenol) .
  • Spiking experiments : Compare retention times with in-house synthesized impurity standards.
  • Quantitative NMR (qNMR) : Use deuterated DMSO to quantify residual solvents or unreacted boronic acid .

Q. How can computational modeling predict the compound’s reactivity in drug synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Validate with binding free energy (ΔG < -7 kcal/mol) .
  • Solubility prediction : Use COSMO-RS to estimate logP and aqueous solubility, critical for bioavailability studies .

Q. What strategies mitigate challenges in scaling up synthesis for research quantities?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of boronic acid) by precise temperature/residence time control .
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize metal leaching.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction progress .

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